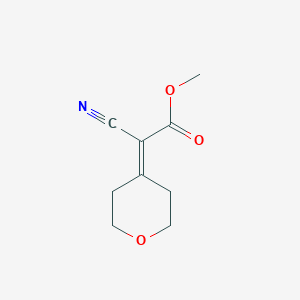

Methyl 2-cyano-2-(oxan-4-ylidene)acetate

説明

Methyl 2-cyano-2-(oxan-4-ylidene)acetate (CAS: 138302-49-5, molecular formula: C₈H₁₂O₃) is a cyano-substituted acetate ester featuring a tetrahydropyran-4-ylidene moiety. This compound is part of a broader class of α-cyanoacrylate derivatives, which are pivotal in organic synthesis due to their electrophilic β-carbon and ability to participate in cycloadditions, Michael additions, and other nucleophilic reactions.

特性

CAS番号 |

14389-98-1 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

181.19 g/mol |

IUPAC名 |

methyl 2-cyano-2-(oxan-4-ylidene)acetate |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3 |

InChIキー |

WTJOZBNYFZXKJX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C1CCOCC1)C#N |

正規SMILES |

COC(=O)C(=C1CCOCC1)C#N |

同義語 |

Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations in Cyano-Acetate Esters

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Key Observations :

- Electronic Effects: The oxan-4-ylidene group provides a saturated, non-aromatic scaffold, contrasting with electron-deficient systems like the 5-nitropyridinyl analog. This influences reactivity in electrophilic reactions .

- Biological Activity: Succinimide derivatives (e.g., Compound 23) exhibit anti-inflammatory and antidiabetic properties, suggesting that substituents like pyrrolidinone enhance bioactivity compared to the tetrahydropyranylidene system .

Physicochemical Properties

- Solubility and Stability : Ethyl analogs (e.g., Ethyl 2-(oxan-4-ylidene)acetate, CAS 130312-00-4) are commercially available, indicating stability under standard storage conditions. The methyl ester in the target compound likely has lower solubility in water compared to hydrophilic derivatives like the Oxyma-based peptide coupling agent .

Commercial and Industrial Relevance

- Pricing and Availability: Methyl 2-(oxan-4-ylidene)acetate is priced at $7,749 per gram (97% purity), indicating high production costs relative to simpler esters like ethyl cyano-acetates .

- Safety : Ethyl 2-(oxan-4-ylidene)acetate’s safety data sheet () highlights standard handling protocols, suggesting similar precautions for the methyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。